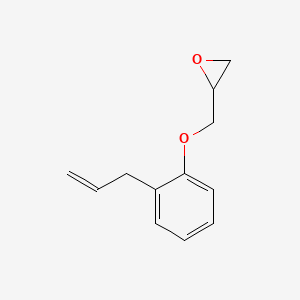![molecular formula C20H20N2O B1616208 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one CAS No. 2363-99-7](/img/structure/B1616208.png)
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one involves the condensation of N1,N1-diethylbenzene-1,4-diamine with naphthalen-1-ol in an alkaline aqueous solution, followed by air oxidation . The reaction conditions typically include maintaining an alkaline environment and ensuring proper aeration to facilitate oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to mix the reactants and control the reaction conditions precisely. The product is then purified through various techniques such as crystallization and filtration to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthalenone derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various proteins and enzymes, altering their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- C.I. Solvent Blue 22
- Fat Blue Z
- Spirit Blue HZ
Uniqueness
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant blue color and its ability to undergo various chemical reactions. Compared to similar compounds, it offers unique advantages in terms of stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
2363-99-7 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one |
InChI |
InChI=1S/C20H20N2O/c1-3-22(4-2)16-11-9-15(10-12-16)21-19-13-14-20(23)18-8-6-5-7-17(18)19/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
GFZAEDHEVXNEEA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |
| 2363-99-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















